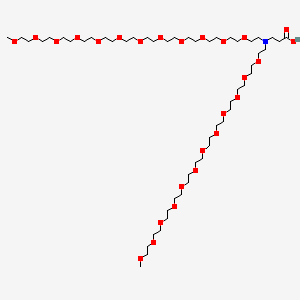

N-(propanoic acid)-N-bis(m-PEG12)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(propanoic acid)-N-bis(m-PEG12) is a compound that belongs to the class of PEGylated molecules. PEGylation refers to the covalent attachment of polyethylene glycol (PEG) chains to another molecule, which can be a drug, protein, or other therapeutic agents. This modification enhances the solubility, stability, and bioavailability of the molecule, making it more effective for various applications in medicine, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(propanoic acid)-N-bis(m-PEG12) typically involves the conjugation of polyethylene glycol (PEG) chains to a propanoic acid derivative. The process begins with the activation of the carboxyl group of propanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated ester is then reacted with the amine-terminated PEG chains under mild conditions to form the desired PEGylated product .

Industrial Production Methods

Industrial production of PEGylated compounds like N-(propanoic acid)-N-bis(m-PEG12) involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) for purification and characterization .

Análisis De Reacciones Químicas

Types of Reactions

N-(propanoic acid)-N-bis(m-PEG12) can undergo various chemical reactions, including:

Oxidation: The PEG chains can be oxidized to form aldehyde or carboxyl groups.

Reduction: Reduction reactions can convert aldehyde groups back to alcohols.

Substitution: The terminal groups of PEG chains can be substituted with other functional groups to modify the properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the PEG chains. For example, oxidation can yield PEG-aldehyde or PEG-carboxylate, while substitution reactions can introduce functional groups like amines, thiols, or carboxylates .

Aplicaciones Científicas De Investigación

N-(propanoic acid)-N-bis(m-PEG12) has a wide range of applications in scientific research:

Chemistry: Used as a reagent for modifying other molecules to enhance their solubility and stability.

Biology: Employed in the PEGylation of proteins and peptides to improve their pharmacokinetic properties and reduce immunogenicity.

Medicine: Utilized in drug delivery systems to increase the bioavailability and half-life of therapeutic agents.

Industry: Applied in the formulation of various products, including cosmetics and pharmaceuticals, to improve their performance and stability

Mecanismo De Acción

The mechanism by which N-(propanoic acid)-N-bis(m-PEG12) exerts its effects is primarily through the PEGylation process. PEGylation enhances the solubility, stability, and bioavailability of the conjugated molecule by increasing its hydrophilicity and reducing its recognition by the immune system. This results in prolonged circulation time and improved therapeutic efficacy .

Comparación Con Compuestos Similares

Similar Compounds

Polyethylene glycol (PEG): The base polymer used in PEGylation.

PEGylated proteins: Proteins modified with PEG chains to improve their pharmacokinetic properties.

PEGylated liposomes: Liposomes coated with PEG to enhance their stability and circulation time

Uniqueness

N-(propanoic acid)-N-bis(m-PEG12) is unique due to its specific structure, which combines the properties of propanoic acid and PEG chains. This combination allows for targeted modifications and applications in various fields, making it a versatile and valuable compound in scientific research and industry .

Actividad Biológica

N-(Propanoic acid)-N-bis(m-PEG12) is a poly(ethylene glycol) (PEG)-based compound that has garnered attention for its potential applications in biomedicine, particularly in drug delivery systems and protein modification. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

N-(Propanoic acid)-N-bis(m-PEG12) is characterized by its PEG moieties, which enhance solubility and biocompatibility. The compound acts as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to promote targeted degradation of specific proteins within cells. This property is crucial for therapeutic applications in cancer and other diseases where protein dysregulation occurs.

The biological activity of N-(propanoic acid)-N-bis(m-PEG12) can be understood through several key mechanisms:

- Protein Modification : The PEG component increases the solubility and stability of proteins, facilitating their interaction with cellular targets. This is particularly useful in enhancing the pharmacokinetics of therapeutic proteins .

- Drug Delivery : The compound improves the biodistribution of drugs by prolonging circulation time in the bloodstream and reducing immunogenicity. This is achieved through its ability to form stable complexes with therapeutic agents .

- Antioxidant Activity : Similar to other PEGylated compounds, it may exhibit antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress within cells.

In Vitro Studies

In vitro studies have demonstrated that N-(propanoic acid)-N-bis(m-PEG12) can effectively enhance the efficacy of various therapeutic agents:

- Cell Viability Assays : Research indicates that the compound significantly improves cell viability when used in conjunction with chemotherapeutic agents. For example, when combined with doxorubicin, it showed increased cytotoxic effects against cancer cell lines compared to doxorubicin alone .

- Mechanistic Insights : Studies utilizing flow cytometry have revealed that N-(propanoic acid)-N-bis(m-PEG12) influences apoptosis pathways, promoting programmed cell death in cancer cells while sparing normal cells .

Case Studies

- Cancer Treatment : A study investigated the use of N-(propanoic acid)-N-bis(m-PEG12) in a mouse model of breast cancer. Mice treated with a PROTAC containing this linker exhibited significant tumor regression compared to control groups, highlighting its potential for targeted cancer therapy.

- Antiviral Applications : In another case study focused on viral infections, the compound was evaluated for its ability to enhance the delivery of antiviral drugs. Results indicated improved therapeutic outcomes against HIV and influenza viruses due to enhanced cellular uptake facilitated by the PEG moiety .

Comparative Analysis

To better understand the unique properties of N-(propanoic acid)-N-bis(m-PEG12), a comparison with similar compounds is presented below:

| Compound | Solubility | Stability | Antioxidant Activity | Application Area |

|---|---|---|---|---|

| N-(Propanoic acid)-N-bis(m-PEG12) | High | High | Yes | Drug Delivery, PROTACs |

| PEGylated Proteins | Moderate | Moderate | Limited | Therapeutics |

| Lipoic Acid | Low | Low | Yes | Antioxidant Therapy |

Propiedades

IUPAC Name |

3-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H107NO26/c1-57-9-11-61-17-19-65-25-27-69-33-35-73-41-43-77-49-51-79-47-45-75-39-37-71-31-29-67-23-21-63-15-13-59-7-5-54(4-3-53(55)56)6-8-60-14-16-64-22-24-68-30-32-72-38-40-76-46-48-80-52-50-78-44-42-74-36-34-70-28-26-66-20-18-62-12-10-58-2/h3-52H2,1-2H3,(H,55,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMSNTWFRRZUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCC(=O)O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H107NO26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1174.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.